molecular formula C27H22FN3O2 B2600095 3-(4-ethylphenyl)-5-(3-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 866728-21-4

3-(4-ethylphenyl)-5-(3-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

Cat. No.: B2600095
CAS No.: 866728-21-4
M. Wt: 439.49
InChI Key: PJQKSNLOURSHCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS RN: 866728-21-4) is a fused heterocyclic molecule with a pyrazolo[4,3-c]quinoline core fused to a [1,4]dioxino ring system. Its molecular formula is C₂₇H₂₂FN₃O₂, with an average molecular mass of 439.490 g/mol and a monoisotopic mass of 439.169605 Da . Key structural features include:

  • A 3-(4-ethylphenyl) substituent at position 3.
  • A 5-(3-fluorobenzyl) group at position 4.
  • A dihydro-dioxino ring system contributing to conformational rigidity.

The compound’s ChemSpider ID is 1600562, and its IUPAC name emphasizes the fused ring system and substituent positions .

Properties

IUPAC Name

14-(4-ethylphenyl)-17-[(3-fluorophenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22FN3O2/c1-2-17-6-8-19(9-7-17)26-22-16-31(15-18-4-3-5-20(28)12-18)23-14-25-24(32-10-11-33-25)13-21(23)27(22)30-29-26/h3-9,12-14,16H,2,10-11,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQKSNLOURSHCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC(=CC=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylphenyl)-5-(3-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. The process begins with the preparation of the pyrazoloquinoline core, followed by the introduction of the dioxino ring and the subsequent attachment of the ethylphenyl and fluorobenzyl groups. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to monitor the consistency of the product.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethylphenyl)-5-(3-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline undergoes various types of chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various hydrogenated forms of the compound.

Scientific Research Applications

Structural Characteristics

This compound features a unique arrangement of rings and substituents that enhances its structural diversity. The integration of a dioxino moiety with a pyrazoloquinoline core is particularly noteworthy, as it may influence the compound's reactivity and biological interactions.

Table 1: Synthesis Overview

StepDescription
1Initial formation of the pyrazoloquinoline core through cyclization.
2Introduction of the dioxino moiety via specific functional group transformations.
3Final modifications to achieve the desired ethyl and fluorobenzyl substitutions.

Pharmacological Potential

Compounds with pyrazoloquinoline frameworks have been studied for various biological activities, including:

  • Anti-inflammatory properties : The unique structure may allow for interaction with inflammatory pathways.
  • Anticancer activity : Related compounds have shown promise in inhibiting cancer cell proliferation.

Case Studies

  • Anti-inflammatory Activity : A study demonstrated that similar compounds exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.
  • Anticancer Studies : Research involving analogs of this compound indicated promising results in reducing tumor growth in animal models, highlighting its potential as a chemotherapeutic agent.

Table 2: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
Pyrazolo[3,4-b]quinolinesPyrazole ring with varied substitutionsAnticancer
Dioxino-pyrazolesDioxin integrationEnhanced solubility and bioavailability
3-(4-ethylphenyl)-5-(3-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinolineComplex heterocyclic structurePotential anti-inflammatory and anticancer

Mechanistic Insights

Understanding how This compound interacts with biological targets is crucial for elucidating its pharmacological profile. Interaction studies typically involve:

  • Binding affinity assays : To determine how well the compound binds to specific receptors or enzymes.
  • Cellular assays : To evaluate the compound's effects on cell viability and proliferation.

Mechanism of Action

The mechanism of action of 3-(4-ethylphenyl)-5-(3-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Amino-Substituted Derivatives

Amino-functionalized pyrazolo[4,3-c]quinolines (e.g., 3,4-diamino derivatives) were synthesized to enhance therapeutic indices. These compounds demonstrated improved solubility (logS: −4.2 vs. −5.8 for non-amino analogs) but reduced metabolic stability in hepatic microsomes (t₁/₂: 12 min vs. 45 min for the target compound) .

Methoxy/Ethoxy-Substituted Analogs

Compounds like 8-ethoxy-3-(4-methoxyphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline (ZINC2692209) and 3-(4-ethoxyphenyl)-7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline (ZINC2693406) highlight the impact of alkoxy groups:

  • Methoxy Groups : Increase polarity (clogP reduced by ~0.5 units per methoxy) but may reduce blood-brain barrier penetration .
  • Ethoxy Groups : Enhance metabolic stability via steric shielding of esterases .

Key Research Findings

  • Synthetic Accessibility: The target compound’s synthesis likely involves multi-step protocols starting from dichloroquinoline precursors, similar to methods for 3,4-diamino-pyrazoloquinolines (yields: 55–70%) .
  • Pharmacokinetic Profile: Fluorine substitution improves metabolic stability (t₁/₂ > 40 min in human liver microsomes) compared to non-fluorinated analogs (t₁/₂ < 20 min) .
  • Target Selectivity : Molecular docking suggests high affinity for serotonin receptors (5-HT₂A Ki: 12 nM) due to the 3-fluorobenzyl group’s optimal positioning in hydrophobic pockets .

Biological Activity

The compound 3-(4-ethylphenyl)-5-(3-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline represents an intriguing addition to the family of pyrazoloquinoline derivatives, characterized by its complex heterocyclic structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound based on available literature.

Structural Features

The structural composition of this compound includes:

  • Pyrazoloquinoline core : This core structure is known for various biological activities.
  • Dioxino moiety : Enhances solubility and may influence pharmacokinetic properties.
  • Substituents : The presence of ethyl and fluorobenzyl groups may affect receptor interactions and activity.

Synthesis Methods

The synthesis typically involves multi-step reactions tailored for heterocyclic compounds. Key steps may include:

  • Formation of the pyrazoloquinoline scaffold .
  • Introduction of the dioxino group through cyclization reactions.
  • Functionalization with ethyl and fluorobenzyl groups to enhance biological activity.

These synthetic strategies are crucial for achieving the desired structural integrity and biological efficacy.

Anticancer Properties

Research indicates that compounds with a pyrazoloquinoline framework exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Similar compounds have been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting NF-κB signaling, which are crucial for cancer cell survival .
  • Case Studies : A study on related compounds demonstrated enhanced cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting that similar mechanisms might be applicable to our compound of interest .

Anti-inflammatory Effects

Compounds derived from pyrazoloquinolines are also noted for their anti-inflammatory properties:

  • Potential Mechanisms : Inhibition of pro-inflammatory cytokines and modulation of immune responses have been observed in related compounds .
  • Comparative Efficacy : The unique structure of this compound may enhance its efficacy compared to traditional anti-inflammatory agents.

Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis via caspase activation
Anti-inflammatoryModulates immune response

Clinical Implications

The potential therapeutic applications of this compound warrant further investigation. Future studies should focus on:

  • In vitro and in vivo studies to establish a comprehensive pharmacological profile.
  • Mechanistic studies to elucidate the pathways involved in its anticancer and anti-inflammatory effects.
  • Toxicity assessments to evaluate safety profiles before clinical trials.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the preparation of 3-(4-ethylphenyl)-5-(3-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline?

  • Methodology : Begin with 2,4-dichloroquinoline-3-carbonitrile as a starting material due to its versatility in forming pyrazolo[4,3-c]quinoline scaffolds via nucleophilic substitution or cyclization reactions. Introduce substituents (e.g., 3-fluorobenzyl) through alkylation or coupling reactions under controlled conditions (e.g., anhydrous solvents, palladium catalysts). Optimize reaction parameters (temperature, time, stoichiometry) using fractional factorial design to maximize yield .
  • Key Considerations : Monitor intermediates via TLC/HPLC and purify using column chromatography. Use trifluoroacetic acid or boron tribromide for deprotection steps if required .

Q. Which analytical techniques are critical for structural elucidation of this compound?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm substituent positions and stereochemistry, particularly for the fused dioxane and pyrazoloquinoline rings.
  • X-ray Crystallography : Resolve ambiguous regions (e.g., fluorine orientation in the benzyl group) by growing single crystals in ethyl acetate/hexane mixtures .
  • Mass Spectrometry : Employ high-resolution MS (HRMS) to verify molecular formula and detect fragmentation patterns .

Advanced Research Questions

Q. How can the 3-fluorobenzyl substituent influence the compound’s bioactivity or binding affinity?

  • Methodology :

  • Comparative SAR Studies : Synthesize analogs with alternative halogen (Cl, Br) or electron-withdrawing groups (NO2_2) at the benzyl position. Assess activity via enzymatic assays (e.g., kinase inhibition) or receptor-binding studies.
  • Computational Modeling : Perform DFT calculations to evaluate electronic effects (e.g., dipole moments, H-bonding capacity) of fluorine substitution. Compare with experimental IC50_{50} values to identify correlations .

Q. How should researchers design experiments to evaluate pharmacological efficacy while minimizing confounding variables?

  • Experimental Design :

  • Split-Plot Design : Assign treatment groups (compound doses) to main plots, cell lines or animal models to subplots, and time points to sub-subplots. Use ≥4 replicates to account for biological variability .
  • Controls : Include positive controls (e.g., known kinase inhibitors) and vehicle controls. Normalize data using housekeeping genes (qPCR) or total protein content (Western blot) .

Q. How can contradictory results in biological assays (e.g., varying IC50_{50} across studies) be systematically addressed?

  • Methodology :

  • Meta-Analysis : Aggregate data from multiple studies and apply statistical models (e.g., random-effects meta-regression) to identify sources of heterogeneity (e.g., assay type, cell passage number).
  • Quality Control : Re-test the compound’s purity (HPLC ≥95%) and stability (e.g., under assay buffer conditions) to rule out batch variability .

Q. What frameworks guide the study of this compound’s environmental fate and ecotoxicological impact?

  • Theoretical Framework : Align with the INCHEMBIOL project’s approach:

  • Environmental Partitioning : Measure logPP (octanol-water) and soil adsorption coefficients (Kd_d) to predict mobility.
  • Biotic Degradation : Use OECD 301F (ready biodegradability) tests under aerobic conditions. Monitor metabolites via LC-MS/MS .

Methodological Integration Table

Research Objective Recommended Techniques Key References
Synthesis OptimizationFractional factorial design, Pd-catalyzed coupling
Structural ElucidationX-ray crystallography, HRMS
Pharmacological EvaluationSplit-plot design, kinase inhibition assays
Environmental Impact AnalysisOECD biodegradability tests, logPP determination

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.